molecular formula C17H15N3O2S B1656955 5,6-Bis(4-methoxyphenyl)-1,2,4-triazine-3-thiol CAS No. 54866-65-8

5,6-Bis(4-methoxyphenyl)-1,2,4-triazine-3-thiol

Cat. No.: B1656955
CAS No.: 54866-65-8
M. Wt: 325.4 g/mol
InChI Key: TZLNWWQWTXKCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis(4-methoxyphenyl)-1,2,4-triazine-3-thiol is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

54866-65-8

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-2H-1,2,4-triazine-3-thione

InChI

InChI=1S/C17H15N3O2S/c1-21-13-7-3-11(4-8-13)15-16(19-20-17(23)18-15)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,18,20,23)

InChI Key

TZLNWWQWTXKCSO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)OC

solubility

19.5 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,4′-dimethoxybenzil (13.6 g, 50 mmol) and 6.06 g of thiosemicarbazide (66.5 mmol) in 50 mL of glacial acetic acid were stirred at room temperature then refluxed overnight. The cooled reaction mixture was diluted with 150 mL of water and filtered. The solids were washed with water and dried. The crude product was heated with 55 mL of ethyl acetate, cooled, filtered and dried to give 10.1 g of 5,6-bis-(4-methoxyphenyl)-1,2,4-triazin-3-thione, mp 228–232° C.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.